Isocorydione

Description

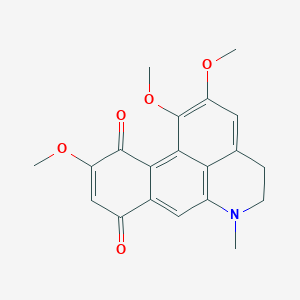

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,4,7,9(17),13,15-hexaene-3,6-dione |

InChI |

InChI=1S/C20H19NO5/c1-21-6-5-10-7-15(25-3)20(26-4)18-16(10)12(21)8-11-13(22)9-14(24-2)19(23)17(11)18/h7-9H,5-6H2,1-4H3 |

InChI Key |

LOVFEXLCRYBVRA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C4C(=CC1=C23)C(=O)C=C(C4=O)OC)OC)OC |

Synonyms |

isocorydione |

Origin of Product |

United States |

Foundational & Exploratory

Isocorydione chemical structure and properties

This guide provides an in-depth technical analysis of Isocorydione , a specific oxidized derivative of the aporphine alkaloid isocorydine. It is designed for researchers in medicinal chemistry and pharmacology, focusing on its structural uniqueness, synthesis via the Teuber reaction, and its emerging role as a stable anticancer lead compound.

Chemical Structure, Synthesis, and Pharmacological Properties[1]

Part 1: Executive Summary

Isocorydione (often designated as Compound 2 in primary literature) is a semi-synthetic aporphinoid alkaloid derived from the natural product Isocorydine .[1] Chemically, it is characterized as 6a,7-dehydro-8,11-dioxoisocorydine , featuring a p-quinone moiety on the D-ring and a conjugated double bond at the C-6a/C-7 position.

Unlike its parent compound, Isocorydione exhibits enhanced molecular planarity and stability, making it a critical scaffold for overcoming the metabolic instability often associated with aporphine derivatives. Its primary therapeutic potential lies in oncology, where it has demonstrated significant in vivo efficacy against murine sarcoma (S180) and hepatoma (H22) models, likely through mechanisms involving redox cycling and modulation of the PDCD4 tumor suppressor pathway.

Part 2: Chemical Identity & Structural Properties

Nomenclature and Identification

-

Chemical Name: (6a,7-Dehydro)-1,2,10-trimethoxy-6-methyl-4,5-dihydro-6H-dibenzo[de,g]quinoline-8,11-dione

-

Molecular Formula:

[3] -

Molecular Weight: 353.37 g/mol

-

Parent Compound: Isocorydine (CAS: 475-67-2)

-

Structural Class: Aporphine Alkaloid (Oxoisoaporphine / Quinone-aporphine)

Physicochemical Profile

The transformation from isocorydine to isocorydione involves the oxidation of the phenol ring and dehydrogenation of the chiral center, resulting in a planar, achiral molecule.

| Property | Data / Description | Significance |

| Physical State | Reddish-brown amorphous powder or crystal | Characteristic of quinone chromophores. |

| Solubility | Soluble in DMSO, Chloroform; Low solubility in Water | Lipophilicity aids membrane permeability but requires formulation for delivery. |

| Planarity | High (Planar D-ring and C-6a/C-7 bond) | Enhanced intercalation potential compared to the twisted "butterfly" shape of isocorydine. |

| Stability | High | Superior to 8-amino-isocorydine derivatives, which degrade rapidly in aqueous solution. |

| UV | ~270 nm, ~475 nm (broad quinone band) | Distinct bathochromic shift due to extended conjugation. |

Structural Elucidation (NMR/MS Signatures)

Researchers identifying Isocorydione should look for these key spectral changes relative to Isocorydine:

- -NMR: Loss of the H-8 and H-11 aromatic singlets. Appearance of a deshielded signal for the C-7 proton (due to the C=C double bond).

-

-NMR: Appearance of two carbonyl signals (

-

Mass Spectrometry:

. The mass shift of -2 Da (oxidation) and -2 Da (dehydrogenation) relative to isocorydine (MW 341) is complex; typically, the net change reflects the specific oxidative pathway (Net +12 Da: -4H + 1O).

Part 3: Synthesis & Isolation Strategy

Isocorydione is rarely isolated directly from Corydalis species in high yield; it is predominantly synthesized via the Teuber Reaction using Fremy's Salt (Potassium nitrosodisulfonate). This radical oxidation is highly selective for phenols.

Synthesis Protocol (Teuber Oxidation)

Objective: Convert Isocorydine to Isocorydione via oxidative dehydrogenation.

Reagents:

-

Substrate: Isocorydine (1.0 eq)

-

Oxidant: Fremy’s Salt (Potassium nitrosodisulfonate) (2.0 - 4.0 eq)

-

Buffer:

buffer (pH ~7) -

Solvent: Acetone/Water (1:1)

Workflow:

-

Preparation: Dissolve Isocorydine in acetone. Prepare a fresh violet solution of Fremy’s salt in phosphate buffer (ice-cold).

-

Addition: Add the oxidant dropwise to the alkaloid solution at 0°C.

-

Reaction: Stir at 0°C - RT. Monitor color change from pale yellow to deep red/brown.

-

Quench & Extraction: Extract with Chloroform (

). Wash with brine. -

Purification: Silica gel column chromatography (Eluent:

).

Mechanism: The reaction proceeds via a radical mechanism where Fremy's radical abstracts a hydrogen from the phenolic hydroxyl (C-11), followed by attack at the para-position (C-8). Spontaneous dehydrogenation at C-6a/C-7 occurs to restore conjugation, driven by the thermodynamic stability of the planar quinone system.

Synthesis Workflow Diagram

Caption: Synthesis of Isocorydione via Fremy's Salt oxidation, highlighting the transition from the phenolic aporphine to the p-quinone derivative.

Part 4: Pharmacological Profile

Mechanism of Action

Isocorydione retains the DNA-intercalating properties of the aporphine scaffold but adds a redox-active quinone moiety.

-

PDCD4 Modulation: Like its parent, Isocorydione is implicated in upregulating PDCD4 (Programmed Cell Death 4), a tumor suppressor protein often downregulated in hepatocellular carcinoma (HCC). PDCD4 inhibits the translation initiation factor eIF4A, thereby suppressing tumor growth.[6][7]

-

Redox Cycling: The p-quinone structure allows Isocorydione to undergo redox cycling, generating Reactive Oxygen Species (ROS) specifically within the tumor microenvironment, leading to apoptosis.

-

Planar Intercalation: The C-6a/C-7 double bond flattens the molecule, potentially increasing its affinity for DNA or topoisomerase binding sites compared to the non-planar isocorydine.

Signaling Pathway Visualization

Caption: Proposed mechanism of action showing dual pathways: ROS generation via the quinone moiety and upregulation of the PDCD4 tumor suppressor.

Efficacy Data Summary

The following table summarizes the comparative efficacy of Isocorydione against key cancer cell lines and in vivo models.

| Model | Type | Outcome | Notes |

| S180 | Murine Sarcoma (In Vivo) | Inhibition | Significant reduction in tumor weight. |

| H22 | Murine Hepatoma (In Vivo) | Inhibition | Comparable to standard chemotherapeutics. |

| HepG2 | Human Liver Cancer (In Vitro) | Moderate | Less potent than 8-amino derivatives in vitro, but more stable. |

| A549 | Human Lung Cancer (In Vitro) | Moderate | ~20-50 |

Part 5: Toxicology & Pharmacokinetics

-

Stability: Isocorydione is superior to amino-substituted aporphines (e.g., 8-amino-isocorydine), which hydrolyze or oxidize rapidly in aqueous media. This stability makes Isocorydione a more viable candidate for formulation.

-

Toxicity: Preliminary data suggests a favorable safety profile in mice models (S180 bearing), with no acute lethality observed at therapeutic doses.

-

ADME: The high lipophilicity suggests good blood-brain barrier (BBB) penetration, typical of aporphine alkaloids, though specific pharmacokinetic parameters (half-life, clearance) require further characterization in humans.

References

-

Molecules (2014). Isocorydine Derivatives and Their Anticancer Activities. (Describes the synthesis of Compound 2/Isocorydione and its in vivo activity).

- Journal of Natural Products (1996).Isolation of Isocorydione from Corydalis species.

-

Biomedicine & Pharmacotherapy (2018). Isocorydine suppresses doxorubicin-induced epithelial-mesenchymal transition via inhibition of ERK signaling pathways in hepatocellular carcinoma. (Context on the parent compound's mechanism).

-

KNApSAcK Metabolite Database. Metabolite Information - C20H19NO5 (Isocorydione). (Confirmation of molecular formula and identity).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs | PLOS One [journals.plos.org]

- 3. KNApSAcK Metabolite Information - C20H19NO5 [knapsackfamily.com]

- 4. mdpi.com [mdpi.com]

- 5. Amaryllidaceae Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 6. Frontiers | Dissecting the Roles of PDCD4 in Breast Cancer [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Isocorydione biosynthesis pathway in plants

An In-depth Technical Guide to the Isocorydione Biosynthesis Pathway in Plants

Abstract

Isocorydione, a protoberberine-type benzylisoquinoline alkaloid (BIA), exhibits a range of promising pharmacological activities. The elucidation of its biosynthetic pathway is a critical endeavor for enabling metabolic engineering and synthetic biology approaches to enhance its production and facilitate the development of novel therapeutics. This technical guide provides a comprehensive overview of the isocorydione biosynthetic pathway, beginning with the foundational precursor L-tyrosine and culminating in the formation of the protoberberine scaffold and its subsequent modifications. We will explore the key enzymatic steps, the logic behind experimental strategies for pathway discovery, and detailed protocols for gene identification and functional validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important metabolic route.

The Architectural Blueprint: From Amino Acid to Alkaloid Core

The biosynthesis of isocorydione is a specialized branch of the broader BIA metabolic network, a pathway responsible for thousands of structurally diverse and pharmacologically active compounds in plants.[1] The entire process originates from the aromatic amino acid L-tyrosine, which undergoes a series of enzymatic transformations to build the core structures.

The Common Trunk: L-Tyrosine to (S)-Reticuline

The initial steps of the pathway, leading to the central intermediate (S)-reticuline, are shared among many BIA-producing plants, including species of Papaveraceae and Ranunculaceae.[2][3] (S)-Reticuline is a critical branch-point intermediate, from which metabolism diverges to produce morphinans, protoberberines, and other alkaloid classes.[4]

The key enzymatic steps are as follows:

-

Tyrosine Hydroxylation & Decarboxylation: L-tyrosine is converted into both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Norcoclaurine Synthesis: Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.

-

A Series of Methylations and Hydroxylations: A cascade of O-methyltransferases (OMTs) and cytochrome P450 hydroxylases modify (S)-norcoclaurine sequentially to (S)-coclaurine, (S)-N-methylcoclaurine, and finally to (S)-reticuline.

Caption: The conserved upstream pathway from L-Tyrosine to (S)-Reticuline.

The Protoberberine Branch: Formation of the Tetracyclic Scaffold

From (S)-reticuline, the pathway commits to the formation of protoberberine alkaloids through an intramolecular cyclization reaction.

-

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase is the hallmark enzyme of this branch. It catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," resulting in the tetracyclic structure of (S)-scoulerine. The activity of BBE is a key rate-limiting and flux-directing step in the biosynthesis of these compounds.[5]

-

Scoulerine Modification: Following BBE action, a series of modifications, including methylations and the formation of a methylenedioxy bridge, are catalyzed by specific O-methyltransferases (OMTs) and cytochrome P450 enzymes (CYPs). For example, scoulerine 9-O-methyltransferase (SOMT) and canadine synthase (a CYP719A family member) are involved in producing intermediates like tetrahydrocolumbamine and (S)-canadine (tetrahydroberberine).[6]

Terminal Steps: The Path to Isocorydione in Corydalis

The final steps leading to isocorydione are less universally conserved and often species-specific. Research in Corydalis species, known producers of isocorydione, has been instrumental in identifying candidate genes.[7][8] This stage involves further modifications of the protoberberine core.

While many enzymes in the terminal steps remain to be fully characterized, the pathway is believed to proceed through intermediates like corydaline.[9][10] The formation of isocorydione from a precursor like corydaline would necessitate an oxidative step to introduce the C-13 ketone. The identification of the specific methyltransferases and oxidases responsible for these final transformations is an active area of research, primarily driven by integrated metabolomic and transcriptomic analyses.[11]

Caption: The proposed biosynthetic route from (S)-Reticuline to Isocorydione.

The Discovery Engine: A Workflow for Pathway Elucidation

Elucidating a complex biosynthetic pathway like that of isocorydione requires a multi-omics, systems-level approach. The causality of this workflow is designed to be self-validating: a hypothesis generated at one stage is rigorously tested in the next. The integration of transcriptomics, metabolomics, and functional genomics is essential for identifying and confirming the function of novel biosynthetic genes.[12][13]

Caption: A self-validating workflow for biosynthetic pathway elucidation.

Protocol: Integrated Metabolome and Transcriptome Analysis

Causality: Biosynthetic genes are often co-expressed and their expression levels typically correlate with the accumulation of the final product and its intermediates in specific tissues or at specific developmental stages.[11] By comparing the transcriptomes of high-accumulating tissues (e.g., Corydalis tubers) with low-accumulating tissues (e.g., leaves), we can identify a set of candidate genes whose expression patterns match the metabolite profiles.

Methodology:

-

Sample Collection: Harvest tissues from a known isocorydione-producing plant (e.g., Corydalis solida) at a stage of active biosynthesis. Collect both high-accumulating (e.g., tuber) and low-accumulating (e.g., leaf) tissues. Flash-freeze in liquid nitrogen and store at -80°C.

-

Metabolite Profiling:

-

Perform a methanol-based extraction on a portion of the ground tissue.

-

Analyze the extract using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

-

Identify isocorydione and potential precursors based on accurate mass, fragmentation patterns, and comparison to authentic standards. Quantify the relative abundance across tissues.

-

-

RNA Sequencing:

-

Extract total RNA from a separate portion of the same tissues using a plant-specific kit. Verify RNA integrity (RIN > 8.0).

-

Prepare stranded mRNA-Seq libraries and perform deep sequencing (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly (if no reference genome is available) using a tool like Trinity.

-

Map reads and quantify transcript abundance (e.g., TPM).

-

Conduct differential expression analysis (e.g., using DESeq2) to identify genes significantly upregulated in the high-accumulating tissue.

-

Annotate the differentially expressed genes via BLAST against databases (NCBI nr, Swiss-Prot) to identify homologs of known BIA pathway enzymes (OMTs, CYPs, oxidases, etc.).

-

Protocol: In Vitro Functional Characterization of a Candidate O-Methyltransferase (OMT)

Causality: A candidate gene identified via transcriptomics is only a correlation. To establish causation, its encoded protein must be shown to catalyze the specific biochemical reaction hypothesized. This is achieved by expressing the protein in a heterologous system (e.g., E. coli) and testing its activity with the putative substrate.

Methodology:

-

Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate OMT from tuber cDNA.

-

Clone the sequence into a bacterial expression vector with an affinity tag (e.g., pET-28a for an N-terminal His-tag).

-

Transform the construct into an expression strain like E. coli BL21(DE3).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

-

-

Protein Purification:

-

Lyse the cells via sonication.

-

Purify the soluble recombinant protein from the clarified lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.

-

Verify protein purity and size via SDS-PAGE.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing: purified enzyme, the hypothesized substrate (e.g., a demethylated protoberberine precursor), the methyl donor S-adenosyl-L-methionine (SAM), and a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Incubate at an optimal temperature (e.g., 30°C) for 1 hour.

-

Include negative controls (no enzyme, no substrate).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Evaporate the organic solvent and resuspend the product.

-

Analyze by LC-MS, comparing the retention time and mass spectrum of the product to an authentic standard of the expected methylated compound. A successful assay will show substrate consumption and product formation only in the complete reaction.

-

Quantitative Data & Validation

The successful application of these protocols generates quantitative data that builds a compelling case for a gene's function. The table below presents representative data from a hypothetical study aimed at validating a candidate gene (Gene-X, a putative oxidase) in the final step of isocorydione biosynthesis.

| Experiment Type | Metric | Control Plant (Empty Vector) | VIGS-Silenced Plant (Gene-X) | Interpretation |

| qRT-PCR | Gene-X Relative Expression | 1.0 ± 0.12 | 0.15 ± 0.04 | Successful silencing of the target gene. |

| LC-MS Metabolomics | Isocorydione (µg/g FW) | 125.4 ± 15.2 | 18.3 ± 4.5 | Significant reduction in the final product. |

| LC-MS Metabolomics | Precursor-Z (µg/g FW) | 22.1 ± 3.8 | 98.7 ± 11.6 | Accumulation of the putative substrate. |

| In Vitro Enzyme Assay | Product Formation (pmol/min/mg) | N/A | 45.1 ± 5.3 | Recombinant enzyme is active on Precursor-Z. |

Data are presented as mean ± standard deviation.

Conclusion and Future Outlook

The biosynthetic pathway to isocorydione is a testament to the intricate and modular nature of plant specialized metabolism. While the core pathway leading to the protoberberine scaffold is well-established, the terminal, species-specific decorating enzymes remain a fertile ground for discovery. The integrated omics and functional genomics workflow described herein provides a robust framework for identifying these missing links. A complete understanding of the pathway is the cornerstone of metabolic engineering. By harnessing these biosynthetic genes, it becomes feasible to reconstitute the entire pathway in microbial chassis like Saccharomyces cerevisiae or Escherichia coli, enabling scalable, sustainable production of isocorydione and providing a platform for generating novel, high-value derivatives for drug discovery.[3][14]

References

-

Title: Overview of methods to elucidate natural biosynthetic pathways for plant natural products. Source: ResearchGate URL: [Link]

-

Title: Structural diversity, evolutionary origin, and metabolic engineering of plant specialized benzylisoquinoline alkaloids. Source: Natural Product Reports (RSC Publishing) URL: [Link]

-

Title: Metabolic engineering in isoquinoline alkaloid biosynthesis. Source: PubMed URL: [Link]

-

Title: Structural diversity, evolutionary origin, and metabolic engineering of plant specialized benzylisoquinoline alkaloids. Source: PubMed URL: [Link]

-

Title: Advancements in Microbial Cell Engineering for Benzylisoquinoline Alkaloid Production. Source: ACS Synthetic Biology URL: [Link]

-

Title: Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. Source: Frontiers in Plant Science URL: [Link]

-

Title: Unit -I Biosynthetic pathways introduction. Source: MLR – Institute of Pharmacy URL: [Link]

-

Title: Microbial production of plant benzylisoquinoline alkaloids. Source: PNAS URL: [Link]

-

Title: Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. Source: PubMed URL: [Link]

-

Title: A biosynthetic network for protoberberine production in Coptis chinensis. Source: PMC - NIH URL: [Link]

-

Title: Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Source: Chinese Medicine URL: [Link]

-

Title: Harnessing plant biosynthesis for the development of next-generation therapeutics. Source: Biochemical Society Transactions URL: [Link]

-

Title: The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales. Source: PMC - NIH URL: [Link]

-

Title: Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida. Source: PubMed URL: [Link]

-

Title: ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Source: Annual Reviews URL: [Link]

-

Title: The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales. Source: PubMed URL: [Link]

-

Title: (PDF) Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida. Source: ResearchGate URL: [Link]

-

Title: De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast. Source: research.chalmers.se URL: [Link]

-

Title: Metabolic engineering of plant alkaloid biosynthesis. Source: PNAS URL: [Link]

-

Title: Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. Source: PubMed URL: [Link]

Sources

- 1. Structural diversity, evolutionary origin, and metabolic engineering of plant specialized benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. tarjomefa.com [tarjomefa.com]

- 5. research.chalmers.se [research.chalmers.se]

- 6. A biosynthetic network for protoberberine production in Coptis chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The genome of Corydalis reveals the evolution of benzylisoquinoline alkaloid biosynthesis in Ranunculales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Preclinical Evaluation of Isocorydione

Subtitle: A Strategic Framework for Anticancer Screening, Mechanistic Elucidation, and Efficacy Validation

Executive Summary

This technical guide outlines the preliminary anticancer screening protocol for Isocorydione , an aporphine alkaloid derivative typically synthesized via the oxidation of isocorydine. While structurally related to bioactive alkaloids like dicentrine and glaucine, Isocorydione presents a unique pharmacological profile characterized by moderate in vitro cytotoxicity but significant in vivo antitumor efficacy. This guide moves beyond generic screening templates, focusing on the specific physicochemical constraints and mechanistic pathways relevant to aporphine quinones—specifically Topoisomerase II inhibition, G2/M cell cycle arrest, and reactive oxygen species (ROS) generation.

Compound Profile & Physicochemical Considerations

Before initiating biological assays, the researcher must account for the specific stability and solubility issues inherent to quinone-containing aporphines.

-

Chemical Identity: Isocorydione (often denoted as Compound 2 in derivative studies).[1][2][3]

-

Structural Feature: Contains a p-benzoquinone fragment in the D-ring, extending the conjugated system compared to its parent, isocorydine.[2]

-

Solubility: Hydrophobic. Stock solutions must be prepared in DMSO (Dimethyl sulfoxide).

-

Stability Warning: The quinone moiety is susceptible to nucleophilic attack and redox cycling. Fresh preparation for every assay is critical to prevent degradation into inactive polymers.

Data Table 1: Physicochemical Parameters for Screening

| Parameter | Specification | Experimental Implication |

| Molecular Weight | ~355.34 g/mol | Use molar concentrations ( |

| LogP (Predicted) | 2.5 - 3.2 | Moderate membrane permeability; suitable for intracellular targets. |

| Solvent Vehicle | DMSO | Final well concentration must be |

| Storage | -20°C, Desiccated | Protect from light; quinones are photosensitive. |

Tier 1: In Vitro Cytotoxicity Screening

Objective: Determine the inhibitory concentration (IC50) across a panel of histologically diverse cancer cell lines.

Critical Insight (The "Isocorydione Paradox"):

Unlike its parent compound isocorydine, which often exhibits IC50 values in the 10–50

-

Do not discard the compound based solely on high IC50s.

-

Reasoning: The in vivo activity of Isocorydione often exceeds its in vitro potency, suggesting metabolic activation (bioreduction of the quinone) or immune-modulatory effects not captured in plastic dishes.

Protocol: High-Fidelity MTT/CCK-8 Assay

-

Seeding: Seed cells (HepG2, MCF-7, A549) at

to -

Drug Exposure: 24h post-seeding, treat with Isocorydione (gradient: 10, 25, 50, 100, 200, 400

M). -

Controls:

-

Negative: 0.1% DMSO.

-

Positive: Cisplatin or Doxorubicin (to validate assay sensitivity).

-

-

Readout: Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Tier 2: Mechanistic Elucidation

Once cytotoxicity is established, the mechanism must be deconvoluted. For Isocorydione, the focus is on DNA interaction and Cell Cycle Arrest .

Cell Cycle Analysis (Flow Cytometry)

Aporphine alkaloids typically induce G2/M phase arrest . This is caused by the inhibition of cyclin-dependent kinases (CDK1) or direct interaction with tubulin/DNA.

-

Hypothesis: Isocorydione stabilizes the CDK1-Cyclin B1 complex or prevents the G2

M transition. -

Method: Propidium Iodide (PI) staining of ethanol-fixed cells.

-

Expected Result: Accumulation of DNA content at 4N (G2/M peak) compared to control.

Apoptosis Pathway (Annexin V/PI)

Distinguish between necrosis (toxic lysis) and apoptosis (programmed death).

-

Marker: Phosphatidylserine externalization.

-

Protocol: Double staining with Annexin V-FITC and PI.

-

Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Molecular Target: Topoisomerase II Inhibition

The planar aporphine structure allows DNA intercalation. The quinone moiety of Isocorydione can act as a "bioreductive alkylating agent" or a Topoisomerase poison.

-

Assay: Plasmid DNA Relaxation Assay (kDNA decatenation).

-

Logic: If Isocorydione inhibits Topo II, supercoiled DNA will not be relaxed (or catenated DNA will not be decatenated), appearing as a distinct band on agarose gel.

Visualization of Screening Workflow

The following diagram illustrates the decision matrix for Isocorydione screening, specifically addressing the "In Vitro/In Vivo Discrepancy" often seen with this compound class.

Figure 1: Strategic screening workflow highlighting the necessity of in vivo validation for Isocorydione despite potential weak in vitro cytotoxicity.

Mechanistic Pathway & Signaling[4][5]

Isocorydione's anticancer activity is likely multimodal. The quinone structure facilitates ROS generation, while the aporphine skeleton facilitates DNA binding.

Figure 2: Proposed dual-mechanism of action involving Topoisomerase II inhibition and ROS-mediated mitochondrial dysfunction.

Detailed Experimental Protocol: In Vivo Validation (S180 Model)

Given the specific literature on Isocorydione (Compound 2), in vivo validation is the "Go/No-Go" step, often yielding better results than cell culture.

Rationale: Murine Sarcoma S180 is the standard model used in historical evaluations of Isocorydione derivatives.

-

Animal Model: Kunming mice or BALB/c (6–8 weeks old).

-

Tumor Inoculation: Inject

mL of S180 cell suspension ( -

Grouping (n=10):

-

Negative Control: Saline/Vehicle.

-

Positive Control: Cyclophosphamide (CTX) 20 mg/kg.

-

Isocorydione Low Dose: 25 mg/kg.

-

Isocorydione High Dose: 100 mg/kg.

-

-

Administration: Intraperitoneal (i.p.) injection daily for 10 days, starting 24h post-inoculation.

-

Endpoint: Sacrifice on Day 11. Weigh tumors.[1][3]

-

Calculation: Inhibitory Rate (%) =

-

-

Success Criteria: An inhibitory rate

is considered significant for a lead compound. Historical data for Isocorydione suggests dose-dependent inhibition.

References

-

Li, X., et al. (2014). "Isocorydine Derivatives and Their Anticancer Activities." Molecules, 19(8), 12104-12121. (Primary source for Isocorydione synthesis and specific cytotoxicity data).[3][4][5]

-

Sun, M., et al. (2012). "Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis."[6][7] PLoS ONE, 7(5), e36808. (Mechanistic grounding for the parent scaffold).

-

[6]

-

-

Zhang, Z., et al. (2020). "Isocorydine: A Review of Its Pharmacological Activities and Pharmacokinetics.

-

Xu, H., et al. (2016). "Antitumor effect of 8-amino-isocorydine on gastric carcinoma cells." Oncology Letters, 12(2), 1179-1184.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Isocorydione: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Executive Summary

Isocorydione, a semi-synthetic aporphine alkaloid derived from isocorydine, has garnered significant interest within the oncological research community. This technical guide offers a comprehensive exploration of isocorydione, from its historical roots in traditional medicine to its modern synthesis and biological evaluation as a potential anticancer agent. The document elucidates the rich historical context of its natural precursor, isocorydine, found in plants of the Corydalis genus. It provides detailed protocols for the chemical synthesis of isocorydione, an analysis of its mechanism of action, and a summary of its in vitro and in vivo activities. This guide is tailored for researchers, scientists, and professionals actively engaged in the field of drug discovery and development.

Introduction and Historical Context: From Traditional Herb to Modern Lead Compound

The story of isocorydione is deeply intertwined with the centuries-old use of Corydalis species in traditional Chinese medicine, where they have been revered for their analgesic and anti-inflammatory properties.[1] The therapeutic effects of these plants are attributed to a diverse array of isoquinoline alkaloids, with aporphine alkaloids being a particularly prominent and pharmacologically active class.

Isocorydine is a key aporphine alkaloid constituent of various plants, including Dicranostigma leptopodum (Maxim) Fedde.[2] While isocorydine itself exhibits a spectrum of biological activities, such as antiarrhythmic, antibacterial, and anti-ulcer effects, its potential as an anticancer agent has been a primary focus of modern scientific inquiry.[3] However, the relatively high concentrations of isocorydine required to elicit a significant antitumor response spurred researchers to investigate chemical modifications aimed at enhancing its potency and efficacy.[1] This endeavor led to the synthesis and subsequent investigation of isocorydione, a promising derivative with enhanced biological activity.

Synthesis of Isocorydione: A Chemical Transformation

Isocorydione is not naturally occurring but is synthesized from its precursor, isocorydine, through a controlled oxidation reaction. A well-established and efficient method for this transformation employs Fremy's salt (potassium nitrosodisulfonate), a powerful and selective oxidizing agent.[4]

Experimental Protocol: Synthesis of Isocorydione from Isocorydine

This protocol details the laboratory-scale synthesis of isocorydione via the oxidation of isocorydine using Fremy's salt.

Materials:

-

Isocorydine (1)

-

Sodium nitrite (NaNO₂)

-

Sodium bisulfate (NaHSO₃)

-

Glacial acetic acid

-

Concentrated ammonia solution

-

Potassium permanganate (KMnO₄)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Petroleum ether (60-90 °C)

-

Acetone

-

Ice

Procedure:

-

Preparation of Fremy's Radical Solution:

-

In a suitable reaction vessel, dissolve sodium nitrite (5 M, 100 mL) in water and cool to 0 °C using an ice bath.

-

Add 200.0 g of chopped ice to the solution.

-

With vigorous stirring, add a freshly prepared solution of sodium bisulfate (100 mL, 35% w/v), followed by the addition of glacial acetic acid (20 mL).

-

Continue stirring for 2-3 minutes, then add concentrated ammonia solution (25 mL).

-

Slowly add an ice-cold solution of potassium permanganate (0.2 M, 400 mL) dropwise over a period of 1 hour to generate the Fremy's radical solution.

-

-

Oxidation of Isocorydine:

-

To the freshly prepared Fremy's radical solution, add a solution of isocorydine.

-

Allow the reaction to proceed, monitoring its progress by thin-layer chromatography.

-

-

Extraction and Purification:

-

Upon completion of the reaction, extract the aqueous mixture with chloroform (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a solvent system of petroleum ether (60-90 °C) and acetone (3:1) to yield pure isocorydione (2).[5]

-

DOT Diagram: Synthesis of Isocorydione

Caption: Oxidation of Isocorydine to Isocorydione.

Biological Activity and Mechanism of Action

Anticancer Activity

Isocorydione has demonstrated promising antitumor activity. In preclinical in vivo models, isocorydione has been shown to inhibit the growth of murine sarcoma S180 tumors.[2] The demonstrated efficacy of isocorydione has led to the synthesis of further derivatives with the aim of optimizing its anticancer properties.[2]

Mechanism of Action

While the precise molecular mechanisms of isocorydione are an active area of investigation, studies on its parent compound, isocorydine, offer significant insights into its potential modes of action. Isocorydine is known to exert its anticancer effects through a multi-pronged attack on cancer cell biology:

-

Disruption of Cellular Energetics: Isocorydine has been shown to significantly inhibit the activity of mitochondrial respiratory chain complexes I-IV. This disruption of mitochondrial function leads to a decrease in ATP production, thereby crippling the energy metabolism essential for rapid cancer cell proliferation.[3][6]

-

Cytoskeletal Destabilization: The compound induces the deformation and depolymerization of filamentous actin. The actin cytoskeleton is crucial for maintaining cell shape, motility, and division; its disruption can therefore inhibit key processes in cancer progression such as invasion and metastasis.[6]

-

Induction of Cell Cycle Arrest and Apoptosis: Isocorydine has been observed to induce G2/M phase cell cycle arrest and trigger apoptosis (programmed cell death) in hepatocellular carcinoma cells.[2]

It is highly probable that isocorydione mediates its anticancer effects through similar, if not enhanced, mechanisms.

DOT Diagram: Proposed Mechanism of Action

Sources

- 1. Effects of 8-Amino-Isocorydine, a Derivative of Isocorydine, on Gastric Carcinoma Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frémy's salt - Wikipedia [en.wikipedia.org]

- 6. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Evaluation of Isocorydione (ICD) Efficacy in the Hepatoma H22 Syngeneic Mouse Model

Executive Summary

This application note details the protocol for evaluating Isocorydione (ICD) , an aporphine alkaloid, using the Hepatoma H22 syngeneic mouse model. While ICD has demonstrated efficacy in human hepatocellular carcinoma (HCC) xenografts (e.g., SMMC-7721) via G2/M cell cycle arrest, the H22 model offers a distinct advantage: it utilizes immunocompetent mice (BALB/c or Kunming), allowing researchers to assess both direct cytotoxic effects and potential immunomodulatory contributions.

Critical Safety Notice: ICD exhibits a narrow therapeutic index with a reported LD50 of ~32.2 mg/kg in mice.[1] This protocol utilizes a conservative dosing regimen to maximize data integrity and animal welfare.

Scientific Rationale & Mechanism of Action[2][3][4]

Why the H22 Model?

The H22 tumor line is a transplantable murine hepatoma with high proliferation rates and significant vascularization. Unlike nude mouse xenografts, the H22 model in immunocompetent hosts preserves the tumor microenvironment (TME), making it ideal for validating ICD's reported ability to target "Side Population" (stem-like) cells which often rely on TME interactions.

Mechanism of Action (MoA)

ICD functions primarily as a cell cycle modulator. It intercalates into DNA and alters the expression of key checkpoint proteins.

-

Target: Downregulation of Cdc25C phosphatase.

-

Effect: Prevents dephosphorylation of CDK1 (Cdc2).

-

Result: Accumulation of inactive CDK1/Cyclin B1 complexes, leading to G2/M phase arrest and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the specific signaling cascade targeted by ICD.

Caption: ICD mechanism inducing G2/M arrest via Cdc25C inhibition and CDK1/Cyclin B1 blockade.[2]

Experimental Design

Animal & Cell Line Specifications[6]

-

Mice: Male BALB/c or Kunming (KM) mice, 6–8 weeks old, 18–22g. (Syngeneic host required).

-

Cell Line: H22 murine hepatoma cells (maintained as ascites in carrier mice).

-

Group Size:

per group (Statistical power

Treatment Groups & Dosing

Warning: Due to the LD50 (~32 mg/kg), do not exceed 20 mg/kg in chronic dosing without a pilot toxicity study.

| Group | Treatment | Dose | Route | Frequency | Purpose |

| G1 | Vehicle Control | Saline/DMSO (0.1%) | i.p. | Daily | Baseline growth |

| G2 | Positive Control | 5-Fluorouracil (5-FU) | 20 mg/kg | i.p. | q2d |

| G3 | ICD Low Dose | 5 mg/kg | i.p. | Daily | Dose-response threshold |

| G4 | ICD High Dose | 10-15 mg/kg | i.p. | Daily | Maximal tolerated efficacy |

Detailed Protocol

Phase 1: H22 Ascites Preparation (Days -7 to 0)

The H22 line is best maintained in vivo as ascites fluid to preserve tumorigenicity.

-

Retrieval: Thaw H22 stock and inject intraperitoneally (i.p.) into two "carrier" mice.

-

Harvest (Day 0): After 7 days, abdomen will be distended. Euthanize carrier mice by cervical dislocation.

-

Extraction: Sterilize abdomen with 75% ethanol. Aspirate ascites fluid using a 5mL syringe/18G needle.

-

Washing: Dilute fluid 1:5 in sterile PBS (4°C). Centrifuge at 1000 rpm for 5 min. Discard supernatant (removes inflammatory factors). Repeat twice.

-

Counting: Resuspend pellet in PBS. Count using Trypan Blue. Viability must be

. -

Adjustment: Adjust concentration to

cells/mL.

Phase 2: Inoculation & Randomization (Day 0 - Day 1)

-

Inoculation: Inject 0.2 mL (

cells) subcutaneously (s.c.) into the right axillary region (armpit) of experimental mice. -

Staging: Allow 24 hours for cell settling.

-

Note: Some protocols wait for palpable tumors (50-100 mm³). For H22, immediate treatment (Day 1) or staged treatment (Day 5) are both accepted. We recommend Day 1 start for assessing tumor prevention/suppression efficacy, given the rapid growth of H22.

-

Phase 3: Treatment & Monitoring (Days 1 - 14)

-

Administration: Administer ICD (dissolved in saline with <1% DMSO or Tween-80) daily according to the table in Section 3.2.

-

Measurements:

-

Body Weight: Measure daily. Stop treatment if weight loss >20%.

-

Tumor Volume: Measure every 2 days using digital calipers.

-

Formula:

.

-

Phase 4: Termination & Sample Collection (Day 15)

-

Euthanasia: CO2 asphyxiation followed by cervical dislocation.

-

Tumor Excision: Dissect solid tumors intact. Weigh immediately.

-

Organ Index: Weigh Spleen and Thymus to calculate immune organ index:

Rationale: H22 is immunogenic; ICD may affect spleen/thymus size (toxicity vs. immune activation). -

Preservation:

-

Half tumor: Flash freeze in liquid nitrogen (Western Blot).

-

Half tumor: Fix in 4% paraformaldehyde (IHC/H&E).

-

Workflow Visualization

Caption: Step-by-step workflow from H22 ascites extraction to molecular analysis.

Data Analysis & Expected Results

Calculation of Tumor Inhibition Rate (TIR)

Self-Validating Checkpoints

To ensure the experiment is valid, check these criteria:

-

Control Growth: Control group tumors must reach >1.0g by Day 14. If smaller, inoculation failed.

-

Positive Control: 5-FU group must show statistically significant inhibition (

) vs. Control. -

Toxicity Check: If ICD High Dose group shows >15% body weight loss compared to Control, the dose was toxic, and results may be confounded by systemic cachexia.

Expected Molecular Outcomes (Western Blot)

If ICD is effective via the proposed mechanism, tumor lysates should show:

-

Increased: Cyclin B1, p-CDK1 (Tyr15).

-

Decreased: Cdc25C, Bcl-2.

-

Marker: Cleaved PARP (Indicator of apoptosis).[3]

References

-

Sun, H., et al. (2012). "Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis."[3][2] PLoS ONE, 7(5): e36808.[2]

-

[2]

- Relevance: Establishes the core G2/M arrest mechanism and efficacy in human HCC xenografts.

-

-

Liao, A., et al. (2015). "Derivate isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis." Tumor Biology, 37, 5951–5961.

- Relevance: Discusses ICD derivatives and reinforces the toxicity limit

-

He, S., et al. (2015). "In vivo functions of microRNA in HCC and provided suggestions on how to choose HCC models."[4] Oncotarget, 6(5).

- Relevance: Validates the H22 model for testing therapeutics and comparing it to xenografts.

-

Altogen Labs. "H22 Xenograft Model - Preclinical CRO Services."

- Relevance: Standard Operating Procedure (SOP)

Sources

- 1. Study on pharmacokinetics and tissue distribution of the isocorydine derivative (AICD) in rats by HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/m cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H22 Allograft Model - Altogen Labs [altogenlabs.com]

Isocorydione for inducing G2/M cell cycle arrest

Application Note: Isocorydione-Induced G2/M Cell Cycle Arrest

Part 1: Introduction & Scope

Subject: Optimization of Isocorydione (Isocorydine-derivative) for the induction and analysis of G2/M phase cell cycle arrest in mammalian carcinoma lines.

Abstract: Isocorydione is an aporphine alkaloid derivative, structurally related to the more widely characterized Isocorydine (ICD). While Isocorydine is a known microtubule-destabilizing agent that induces G2/M arrest, Isocorydione exhibits distinct physiochemical properties and potency profiles (IC50 ~180–215 µM in hepatic and gastric lines). This guide provides a standardized protocol for utilizing Isocorydione to perturb the cell cycle, specifically targeting the G2/M checkpoint. It addresses the critical need for high-molarity dosing due to lower relative potency compared to its parent compound and outlines the downstream molecular validation of the Cyclin B1/CDK1 axis.

Critical Nomenclature Note: Researchers often confuse Isocorydine (ICD) with Isocorydione .

-

Isocorydine: Parent alkaloid, higher potency (IC50 ~20–50 µM).

-

Isocorydione: Oxidation derivative (dione form), lower potency (IC50 ~200 µM).

-

This protocol is specifically calibrated for Isocorydione .

Part 2: Mechanism of Action

The Tubulin-Checkpoint Axis: Isocorydione, sharing the aporphine scaffold with Isocorydine, functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site of tubulin, inhibiting polymerization.[1][2] This failure to form a functional spindle apparatus triggers the Spindle Assembly Checkpoint (SAC) .

Molecular Cascade:

-

Tubulin Binding: Isocorydione binds

-tubulin, preventing microtubule assembly. -

SAC Activation: Unattached kinetochores recruit Mad2/BubR1, inhibiting the Anaphase-Promoting Complex (APC/C).

-

Cyclin Accumulation: APC/C inhibition prevents the ubiquitination and degradation of Cyclin B1 .

-

Kinase Regulation: Concurrently, the cell attempts to repair the spindle; however, prolonged stress leads to the accumulation of CDK1 (Cdc2) , often in an inhibitory phosphorylated state (Tyr15) or an active complex that cannot degrade, locking the cell in G2/M.

-

Outcome: Prolonged arrest leads to "Mitotic Catastrophe" and subsequent apoptosis (Caspase-3 activation).

Figure 1: Signaling cascade of Isocorydione-induced G2/M arrest via tubulin destabilization and APC/C inhibition.[3]

Part 3: Experimental Protocols

Protocol A: Preparation and Dose Optimization

Rationale: Due to Isocorydione's moderate potency (IC50 ~200 µM), standard nanomolar protocols used for Vincristine or Paclitaxel will fail.

-

Stock Preparation:

-

Dissolve Isocorydione powder in high-grade DMSO to create a 100 mM stock solution.

-

QC Check: Ensure complete solubilization; sonicate if necessary.

-

Store at -20°C in light-protected aliquots. Avoid freeze-thaw cycles.

-

-

Working Solutions:

-

Dilute stock in complete culture media immediately prior to use.

-

Recommended Dose Range: 0, 50, 100, 200, 400 µM.

-

Vehicle Control: DMSO concentration must remain constant across all wells (max 0.5%).

-

Protocol B: Flow Cytometry for Cell Cycle Analysis (PI Staining)

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Materials:

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

-

70% Ethanol (ice-cold).

-

PBS (calcium/magnesium-free).

Step-by-Step Workflow:

-

Seeding: Seed cells (e.g., HepG2 or HeLa) at

cells/well in 6-well plates. Incubate 24h for attachment. -

Treatment: Treat with Isocorydione (100, 200, 400 µM) for 24 hours . Include a DMSO control and a Positive Control (e.g., Nocodazole 100 ng/mL).

-

Harvesting (Critical Step):

-

Collect media (contains floating/mitotic cells).

-

Trypsinize adherent cells.

-

Combine media and trypsinized cells. Failure to collect floating cells will bias results against the G2/M population.

-

-

Washing: Centrifuge (1000 rpm, 5 min), wash 1x with cold PBS.

-

Fixation:

-

Resuspend pellet in 300 µL PBS.

-

Add 700 µL ice-cold 100% ethanol dropwise while vortexing gently.

-

Incubate: -20°C for >2 hours (overnight preferred).

-

-

Staining:

-

Wash fixed cells 2x with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Solution .

-

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events. Use ModFit LT or FlowJo for cell cycle modeling.

Expected Data Output:

| Treatment | G0/G1 (%) | S (%) | G2/M (%) | Interpretation |

| Control (DMSO) | ~55-60 | ~20-25 | ~15-20 | Normal cycling |

| Isocorydione (100 µM) | ~50 | ~20 | ~30 | Mild accumulation |

| Isocorydione (200 µM) | ~30 | ~15 | >50 | Significant Arrest |

| Isocorydione (400 µM) | ~20 | ~10 | ~40 (+ sub-G1) | Arrest + Apoptosis |

Protocol C: Western Blot Validation (Mechanistic Confirmation)

Objective: Confirm the molecular signature of G2/M arrest.

Targets:

-

Cyclin B1: Should Increase (accumulates due to lack of degradation).

-

CDK1 (Cdc2): Total levels may remain constant or decrease slightly.

-

p-CDK1 (Tyr15): Should Increase (indicates inactive complex held at checkpoint).

-

Cdc25C: Should Decrease (phosphatase required for G2->M transition).

Workflow:

-

Lyse cells treated with Isocorydione (IC50 concentration) for 24h using RIPA buffer + Protease/Phosphatase Inhibitors.

-

Load 30 µg protein/lane on 10-12% SDS-PAGE.

-

Transfer to PVDF. Block with 5% BSA (for phospho-antibodies) or Milk.

-

Incubate primary antibodies (1:1000) overnight at 4°C.

-

Visualize via ECL.

Part 4: Data Interpretation & Troubleshooting

Self-Validating the System:

-

The "Floaters" Check: If you observe G2/M arrest in Flow Cytometry, you must see rounded, floating cells in the culture dish under a phase-contrast microscope before harvesting. If cells look flat and attached but Flow shows G2/M, check for doublet discrimination errors in your Flow analysis.

-

The Sub-G1 Peak: At high concentrations (>200 µM), Isocorydione may induce immediate apoptosis. If the "Sub-G1" peak (debris/fragmented DNA) exceeds 20%, reduce the concentration or time point (e.g., check 12h) to capture the arrest before death.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| No G2/M peak observed | Concentration too low (Isocorydione is weak) | Increase dose to 200-300 µM. |

| High Sub-G1, Low G2/M | Late-stage apoptosis (Arrest passed) | Harvest earlier (12h or 18h). |

| High CV (broad peaks) | Poor fixation or RNA contamination | Vortex while adding ethanol; Ensure RNase A is fresh. |

| Precipitate in media | Drug insolubility | Sonicate stock; do not exceed 0.5% DMSO final. |

References

-

Sun, H., et al. (2012). "Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis."[4][5][6] PLoS ONE, 7(5): e36808.[4][5]

-

Li, J., et al. (2014). "Isocorydine Derivatives and Their Anticancer Activities."[7] Molecules, 19(8), 12066-12087.

- Relevance: Explicitly characterizes Isocorydione (Compound 2), noting its IC50 (~200 µM)

-

Li, J., et al. (2016). "Derivate isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis." Tumor Biology, 37, 5951–5961.[8]

- Relevance: Discusses derivatives and the conserved G2/M arrest mechanism within this alkaloid class.

-

Stanton, R.A., et al. (2011). "Drugs that target microtubules: inhibitors of polymerization and stabilizers." Medicinal Research Reviews, 31(3), 443-481.

- Relevance: General review of tubulin-binding agents and the G2/M arrest phenotype.

Sources

- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 2. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/m cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis | PLOS One [journals.plos.org]

- 6. Isocorydine Inhibits Cell Proliferation in Hepatocellular Carcinoma Cell Lines by Inducing G2/M Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocorydine Derivatives and Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivate isocorydine inhibits cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Isocorydione Semi-Synthesis

Topic: Optimization of Isocorydione Yield from Isocorydine

Document ID: ISO-SYN-004 | Version: 2.1 | Status: Active

Introduction: The Synthetic Challenge

Isocorydione (

The primary failure point in this semi-synthesis is the oxidative step . Whether utilizing Fremy’s Salt (potassium nitrosodisulfonate) or the Sodium Nitrite (

-

Over-oxidation: Degradation of the sensitive biphenyl system.

-

Radical Instability: Ineffective oxidants leading to incomplete conversion.

-

Purification Losses: Difficulty separating the dione product from the unreacted aporphine precursor.

This guide provides troubleshooting for the two most prevalent protocols: the Nitrosation-Oxidation Route (NaNO₂) and the Radical Oxidation Route (Fremy's Salt) .

Module 1: Precursor Quality (The Foundation)

Q: My reaction mixture turns black/tarry immediately upon oxidant addition. Is my starting material the problem?

A: Likely, yes. Isocorydine is prone to auto-oxidation.

-

The Diagnostic: Run a TLC of your starting Isocorydine. If you see a "streak" or baseline material rather than a distinct spot (

depending on system), your precursor is degraded. -

The Fix: You must repurify Isocorydine before attempting semi-synthesis.

-

Protocol: Dissolve crude Isocorydine in

, wash with diethyl ether (to remove non-basic tars), basify aqueous layer to pH 9 with

-

-

Why it matters: Oxidants like Fremy’s salt will preferentially attack phenolic impurities, consuming the reagent and generating radical species that polymerize your main product.

Module 2: The Oxidative Transformation (Protocol Optimization)

Route A: The Sodium Nitrite ( ) Method

Best for scale-up and avoiding expensive reagents.

Q: I am observing low conversion yields despite following the stoichiometry. What is wrong?

A: The critical variable here is Temperature Control and Acid Addition Rate . This reaction relies on the in situ generation of nitrous acid (

Troubleshooting Table: NaNO₂ Route

| Symptom | Probable Cause | Corrective Action |

| Vigorous bubbling / Brown fumes ( | Temperature > 5°C or Acid added too fast. | CRITICAL: Maintain internal temp at 0°C . Add |

| Sticky precipitate | Incomplete oxidation or product oiling out. | Seed the solution with a crystal of Isocorydione if available. Alternatively, dilute with ice water to force precipitation. |

| Low Yield (<30%) | Insufficient stirring speed. | The reaction is heterogeneous (ice/water/organic). Increase agitation to >600 RPM to ensure phase contact. |

Optimized Protocol (NaNO₂):

-

Dissolve Isocorydine in dilute acid (or suspend in water with surfactant).

-

Cool to 0°C (Ice/Salt bath).

-

Add

solution (5M).[1] -

Crucial Step: Add

(35% w/v) dropwise over 30 minutes. Do not allow temp to rise above 2°C. -

Stir for 1.5 - 2 hours.

Route B: The Fremy’s Salt Method

Best for high purity on small scale.

Q: My Fremy’s salt solution is yellow/brown. Can I still use it?

A: NO.

-

The Science: Fremy’s salt (

) is a stable radical only when purple. A yellow/brown color indicates decomposition into hydroxylamine sulfonates, which are not oxidants. -

The Fix: You must synthesize fresh Fremy’s salt or recrystallize your commercial batch.

-

Self-Validation: Dissolve a small amount in water/acetate buffer. If the absorbance at 545 nm (purple) is low, discard.

Q: The reaction stalls at 50% conversion.

A: This is likely a pH issue . Fremy's salt oxidation is pH-dependent.

-

Optimization: The reaction must be buffered. If the pH drops (becomes acidic) during the reaction, the radical decomposes.

-

Protocol Adjustment: Maintain the reaction in a Phosphate Buffer (pH 7.0 - 7.5) . If using Acetate buffer, ensure it does not drop below pH 6.

Module 3: Visualization of the Pathway

The following diagram illustrates the critical decision points and the chemical logic flow for the semi-synthesis.

Caption: Workflow logic for Isocorydione synthesis, highlighting critical control points for reagent viability (Fremy's) and thermodynamic control (NaNO2).

Module 4: Purification & Structural Validation

Q: I have a mixture of Isocorydine (starting material) and Isocorydione. How do I separate them?

A: Their solubility profiles differ significantly due to the "dione" vs. "phenol" functionality.

-

Chemical Separation:

-

Isocorydine contains a free phenolic -OH (at C-11 usually, depending on numbering) and is more basic.

-

Isocorydione is a neutral/weakly basic dione.

-

Protocol: Dissolve the crude mixture in

. Extract with weak acid (e.g., 2% Acetic Acid). The Isocorydine (amine) will protonate and move to the aqueous layer. The Isocorydione (less basic due to conjugation) will largely remain in the organic layer.

-

-

Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase:

(98:2). Isocorydione typically elutes before Isocorydine due to lower polarity (loss of H-bonding capability of the phenol).

-

Data Validation Table: NMR Signals Use these shifts to confirm the transformation.

| Proton Environment | Isocorydine (Precursor) | Isocorydione (Target) | Diagnostic Change |

| N-CH₃ | Downfield shift due to carbonyl proximity. | ||

| Aromatic H (C-3) | Doublet / Multiplet | Singlet (often) | Loss of coupling partners if ring cleavage occurs nearby. |

| C=O (Carbonyl) | Absent | Definitive proof of dione formation ( |

References

-

Synthesis and Biological Evaluation

-

Structural Characterization

-

General Extraction & Optimization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isocorydine Derivatives and Their Anticancer Activities | MDPI [mdpi.com]

- 3. Isocorydine derivatives and their anticancer activities [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer properties of isocorydine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Isocorydione Mechanism of Action Studies

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Isocorydione mechanism of action (MOA) studies. This guide, structured in a question-and-answer format, is designed to provide field-proven insights and troubleshooting for common challenges encountered during experimental workflows.

Section 1: General Handling and Experimental Setup

This section addresses foundational questions about Isocorydione's properties and initial treatment conditions.

Q1: How should I dissolve and store Isocorydione for in vitro studies?

Answer: Isocorydione is poorly soluble in water. For in vitro cell culture experiments, it is recommended to dissolve Isocorydione in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium.

Senior Application Scientist Insight: Always ensure the final concentration of DMSO in your cell culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level, typically below 0.5%. High concentrations of DMSO can independently affect cell viability and experimental outcomes. It is also good practice to prepare fresh dilutions from the stock for each experiment to avoid degradation.

Q2: What is a typical effective concentration range for Isocorydione in cancer cell lines?

Answer: The effective concentration of Isocorydione can vary significantly depending on the cell line. Published studies have shown activity in a range from approximately 20 µM to 400 µg/ml in various cancer cells, including hepatocellular carcinoma and oral squamous carcinoma.[1][2][3] For instance, the IC50 in Cal-27 oral tongue squamous cells was reported as 0.61 mM.[3]

Senior Application Scientist Insight: It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 (the concentration that inhibits 50% of cell growth). This will establish a relevant concentration range for your mechanistic studies. We recommend a broad range for initial screening (e.g., 1 µM to 100 µM) and then a more focused range around the determined IC50 for subsequent experiments.

Section 2: Troubleshooting Apoptosis Assays

Isocorydione is known to induce apoptosis.[1][2][4][5] This section focuses on common issues with apoptosis detection, particularly using Annexin V and Propidium Iodide (PI) staining with flow cytometry.

Q3: My Annexin V/PI flow cytometry results show a high percentage of dead cells in my untreated (negative) control group. What could be the cause?

Answer: A high background of dead cells in your control group can obscure the specific apoptotic effects of Isocorydione. Several factors can contribute to this issue:

-

Harsh Cell Handling: Over-trypsinization or vigorous pipetting can cause mechanical damage to the cell membrane, leading to false positive PI staining.[6][7]

-

Cell Health: Using cells that are over-confluent, have been in culture for too long (high passage number), or are nutritionally stressed can lead to spontaneous apoptosis.[6]

-

EDTA in Dissociation Reagents: Annexin V binding to phosphatidylserine (PS) is calcium-dependent. Using a cell dissociation reagent containing EDTA can chelate the Ca2+ in the binding buffer and inhibit Annexin V staining.[6][8]

Senior Application Scientist Insight: Always handle your cells gently. Use a non-enzymatic cell dissociation buffer or a brief incubation with trypsin. Ensure you are using healthy, log-phase cells for your experiments. When harvesting, centrifuge at a low speed (e.g., 300 x g) to pellet the cells without causing damage.[7][8] It is also critical to include a positive control (e.g., cells treated with staurosporine) and single-stain controls for proper compensation and gating.[8]

Q4: I'm treating with Isocorydione, but I'm not seeing a significant increase in the early apoptotic (Annexin V-positive, PI-negative) population. Why might this be?

Answer: This is a common issue and can point to several experimental variables:

-

Suboptimal Timing or Concentration: The induction of apoptosis is time and concentration-dependent. You may be observing a time point where the majority of cells have already progressed to late-stage apoptosis (Annexin V-positive, PI-positive) or have not yet begun to externalize phosphatidylserine.[6]

-

Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. If you are working with adherent cells, it is crucial to collect the supernatant along with the adherent cells to avoid losing the apoptotic population.[6]

-

Incorrect Reagent Storage or Handling: Annexin V and PI are light-sensitive and should be stored properly. Ensure your reagents are not expired.[6]

Senior Application Scientist Insight: We recommend performing a time-course experiment (e.g., 12, 24, 48 hours) at a fixed, effective concentration of Isocorydione to identify the optimal window for detecting early apoptosis. Also, always pool the supernatant with your harvested cells to ensure you are analyzing the entire cell population.

Q5: My flow cytometry dot plot for Annexin V/PI staining looks "smeared," and the populations are not well-defined. How can I improve this?

Answer: Poorly defined populations are often a result of improper flow cytometer setup or issues with the staining protocol.

-

Inadequate Compensation: If you are using Annexin V-FITC and PI, there can be spectral overlap between the two fluorochromes.[6]

-

Cell Debris and Doublets: Subcellular fragments and cell clumps can interfere with the analysis.[9]

-

Instrument Settings: Incorrect voltage settings for the detectors can lead to poor resolution.[6]

Senior Application Scientist Insight: It is essential to use single-stain controls (one sample with only Annexin V and another with only PI) to set up proper compensation.[8] Gate on your cell population using the forward scatter (FSC) and side scatter (SSC) to exclude debris. Furthermore, use doublet discrimination to ensure you are analyzing single cells.

Section 3: Investigating Cell Cycle Arrest

Studies have shown that Isocorydione can induce G2/M phase cell cycle arrest in cancer cells.[1][2][5] This is often analyzed by PI staining of DNA content followed by flow cytometry.

Q6: My DNA content histogram from PI staining shows broad G1 and G2/M peaks, making it difficult to quantify the cell cycle phases. How can I improve the resolution?

Answer: The quality of the DNA content histogram is highly dependent on the staining procedure. Broad peaks often indicate a high coefficient of variation (CV).

-

Inconsistent Staining: Clumped cells will not stain uniformly. Ensure you have a single-cell suspension before fixation and staining.

-

Presence of RNA: Propidium iodide can also bind to double-stranded RNA, which can broaden the peaks and interfere with accurate DNA content analysis.[10]

-

Fixation Technique: The choice and application of the fixative (commonly ethanol) are critical. Clumping can occur if cells are not properly resuspended during fixation.

Senior Application Scientist Insight: To improve resolution, ensure a single-cell suspension by gently vortexing or passing the cells through a cell strainer. Always include an RNase treatment step in your protocol to eliminate RNA-related signals.[10] When fixing with cold ethanol, add it dropwise to the cell pellet while gently vortexing to prevent cell aggregation.

Q7: Isocorydione is reported to cause G2/M arrest. Which protein markers should I analyze by Western blot to confirm this?

Answer: To confirm G2/M arrest at the molecular level, you should examine the expression and phosphorylation status of key regulatory proteins.

-

Cyclin B1 and p-CDK1: The Cyclin B1/CDK1 complex is the master regulator of the G2/M transition. An accumulation of cells in G2/M is often associated with increased levels of Cyclin B1 and phosphorylated CDK1 (p-CDK1).[1][2]

-

Cdc25C: Cdc25C is a phosphatase that activates the Cyclin B1/CDK1 complex. Isocorydione has been shown to decrease the total level of Cdc25C.[1][2]

-

Phospho-Histone H3 (Ser10): Histone H3 is phosphorylated at Serine 10 during mitosis. An antibody against this modification can be used in both Western blotting and flow cytometry to specifically identify mitotic cells.[11][12][13]

Senior Application Scientist Insight: A robust experiment would involve correlating your flow cytometry data with Western blot analysis of these key markers. For example, after treating with Isocorydione for various time points, you should observe an increase in the G2/M population by flow cytometry, which corresponds to an increase in Cyclin B1 and p-CDK1 levels on your Western blot.

Section 4: Probing Key Signaling Pathways

Emerging evidence suggests Isocorydione may impact critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.

Q8: I am investigating the effect of Isocorydione on the PI3K/Akt pathway, but I am having trouble getting a clean Western blot signal for phosphorylated Akt (p-Akt). What are some common pitfalls?

Answer: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of the signal.

-

Sample Preparation: The phosphorylation state of proteins can change rapidly. It is crucial to lyse cells quickly on ice and to include phosphatase inhibitors in your lysis buffer.[14]

-

Blocking Buffer: For phospho-specific antibodies, milk can sometimes cause high background due to its phosphoprotein content (casein). Bovine Serum Albumin (BSA) is often a better choice for a blocking agent.[15]

-

Antibody Quality: Not all phospho-specific antibodies are created equal. It's important to use a well-validated antibody.

Senior Application Scientist Insight: To preserve phosphorylation, after treatment, aspirate the media and immediately add ice-cold lysis buffer containing both protease and phosphatase inhibitors.[14] When troubleshooting, start with 5% BSA in Tris-buffered saline with Tween-20 (TBST) as your blocking buffer.[15] Always run a total-Akt control on the same blot or a parallel blot to normalize the phospho-Akt signal and confirm that changes are not due to variations in protein loading.[14][15]

Q9: How can I confirm that Isocorydione is inhibiting the PI3K/Akt/mTOR pathway?

Answer: To demonstrate inhibition of this pathway, you need to look at multiple nodes, both upstream and downstream.

-

Assess Akt Phosphorylation: As a primary downstream effector of PI3K, a decrease in the phosphorylation of Akt at Ser473 and/or Thr308 is a key indicator of pathway inhibition.[14]

-

Examine Downstream mTORC1 Targets: If Akt is inhibited, the activity of mTORC1 should also decrease. This can be assessed by examining the phosphorylation status of mTORC1 substrates like p70S6 Kinase (p70S6K) and 4E-BP1. A decrease in their phosphorylation would support pathway inhibition.[16]

-

Use Positive and Negative Controls: Include a known PI3K/Akt inhibitor (like LY294002 or a more specific inhibitor) as a positive control to ensure your assay system is working correctly.[17][18]

Senior Application Scientist Insight: A comprehensive approach is to show a dose-dependent decrease in the phosphorylation of Akt and its downstream targets (like p70S6K) following Isocorydione treatment. This provides strong evidence for on-target pathway inhibition.

Visualizations and Protocols

Key Signaling Pathway: Isocorydione-Induced G2/M Arrest

Caption: Isocorydione induces G2/M arrest via the Chk1/Cdc25C/CDK1 pathway.

Experimental Workflow: Troubleshooting Western Blots for Phospho-Proteins

Caption: A logical workflow for troubleshooting common Western blot issues.

Data Summary: Isocorydione Activity in Hepatocellular Carcinoma (HCC)

| Cell Line | Assay | Concentration / Time | Result | Reference |

| Huh7 | Cell Cycle Analysis | 400 µg/ml for 18h | 66.2% of cells in G2/M phase | [1][2] |

| SMMC-7721 | Cell Cycle Analysis | 300 µg/ml for 24h | 49.6% of cells in G2/M phase | [2] |

| MHCC-97L | Cell Growth (SP cells) | 50-200 µg/ml | Stronger inhibition on SP cells vs. non-SP cells | [4] |

| PLC/PRF/5 | Cell Growth (SP cells) | 50-200 µg/ml | Stronger inhibition on SP cells vs. non-SP cells | [4] |

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is adapted from standard procedures for analyzing DNA content by flow cytometry.[10][11][19]

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 in PBS

-

Procedure:

-

Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate. Allow cells to adhere overnight, then treat with desired concentrations of Isocorydione and/or vehicle control for the desired duration (e.g., 24 hours).

-

Harvesting:

-

Adherent cells: Carefully collect the culture medium (which contains detached, potentially apoptotic cells). Wash the adherent cells once with PBS. Detach the cells using a gentle method (e.g., brief trypsinization). Combine the detached cells with the collected medium.

-

Suspension cells: Collect cells directly into a centrifuge tube.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this wash step once.

-

Fixation:

-

Centrifuge the washed cells and discard the supernatant.

-

Gently resuspend the cell pellet in the residual PBS (~50-100 µL).

-

While gently vortexing the cell suspension at a low speed, add 1 mL of ice-cold 70% ethanol drop-by-drop. This is a critical step to prevent cell clumping.

-

Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days if necessary.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully aspirate the ethanol.

-

Wash the cells once with 1 mL of PBS to remove residual ethanol.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., PE-Texas Red).

-

Use a linear scale for the DNA content histogram.

-

Acquire at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle phases (Sub-G1, G0/G1, S, and G2/M).[20]

-

References

-